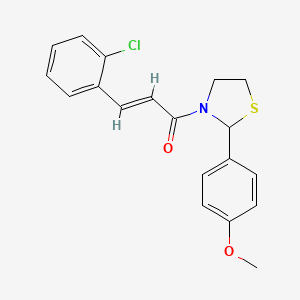

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c1-23-16-9-6-15(7-10-16)19-21(12-13-24-19)18(22)11-8-14-4-2-3-5-17(14)20/h2-11,19H,12-13H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAVFAMEWQLJNA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one typically involves the condensation of 2-chlorobenzaldehyde with 2-(4-methoxyphenyl)thiazolidin-3-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation method. The reaction combines 2-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide, to form the desired compound. Characterization of the compound can be performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry, confirming the formation of thiazolidine structures and their functional groups .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one. For instance, compounds with similar thiazolidine structures have shown significant antiproliferative activity against various cancer cell lines. In particular, research indicates that these compounds can inhibit the growth of prostate cancer cells with improved selectivity compared to traditional cytotoxic agents .

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their antimicrobial properties against a range of pathogens. Compounds similar to (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence their antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives has also been documented. Compounds exhibiting thiazolidine structures have been reported to possess analgesic and anti-inflammatory activities, making them candidates for further development in treating inflammatory diseases .

Case Study 1: Antiproliferative Activity Against Prostate Cancer

A study focused on evaluating the antiproliferative effects of synthesized thiazolidine derivatives found that certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutics. For example, specific derivatives showed IC50 values in the low micromolar range against prostate cancer cell lines DU145 and PC3, indicating their potential as selective anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another research effort, a series of thiazolidine derivatives were tested for their antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had MIC values lower than standard antibiotics, suggesting their potential use in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Enone Derivatives

Physicochemical and Electronic Properties

- Thiazolidin Ring vs. Simple Phenyl Groups : The thiazolidin ring in the target compound introduces nitrogen and sulfur atoms, which may participate in hydrogen bonding (N–H or S···O interactions) and increase molecular rigidity compared to simpler phenyl-substituted analogs like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one . This rigidity could elevate melting points and reduce solubility in polar solvents.

- The 4-methoxyphenyl group on the thiazolidin ring is a stronger electron donor than 3-methoxyphenyl (as in ), enhancing conjugation across the enone system and possibly improving NLO performance.

- Hydrogen Bonding and Crystal Packing :

- Compounds like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exhibit O–H···O hydrogen bonds, leading to tightly packed crystals . In contrast, the target compound’s thiazolidin ring may form weaker C–H···O/N interactions, resulting in less dense packing .

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiazolidine derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this specific compound, focusing on its anticancer properties and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one can be represented as follows:

This compound features a thiazolidine ring, which is crucial for its biological activity. The presence of substituents such as chlorine and methoxy groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that thiazolidine derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells .

The anticancer mechanisms of thiazolidine derivatives may include:

- Cell Cycle Arrest : Thiazolidine compounds can induce cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.

- Apoptosis Induction : These compounds promote apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Angiogenesis : Some thiazolidine derivatives inhibit vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Research Findings

A comprehensive study evaluated the biological activity of several thiazolidine derivatives, including the target compound. The findings are summarized in the following tables.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 15 | 13.84 | HT-29 | Apoptosis induction |

| 17 | 9.17 | MCF-7 | Cell cycle arrest |

| 12 | >50 | HCT-116 | Inactive |

Table 2: Cytotoxic Effects on HT-29 Cells

| Treatment | % G0-G1 | % S | % G2/M |

|---|---|---|---|

| Control | 61.44 | 25.82 | 12.74 |

| Compound 15 | 58.26 | 33.04 | 8.70 |

| Sorafenib | 51.95 | 41.06 | 6.99 |

These results indicate that compound 15 has a significant impact on cell cycle distribution compared to control and sorafenib.

Case Studies

Several case studies have explored the efficacy of thiazolidine derivatives in preclinical models:

- Case Study A : A study involving the compound demonstrated a reduction in tumor volume in xenograft models when treated with thiazolidine derivatives, indicating potential for in vivo applications.

- Case Study B : Another investigation reported that treatment with these compounds led to significant downregulation of inflammatory cytokines such as TNF-α and IL-6 in HT-29 cells, suggesting an anti-inflammatory mechanism alongside anticancer activity .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves multi-step pathways, including Claisen-Schmidt condensation and thiazolidinone ring formation. Key parameters include:

- Temperature : 60–80°C for condensation steps to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol is preferred for recrystallization .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts, depending on the step, with yields improving under inert atmospheres (e.g., N₂) .

- Monitoring : TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, methanol:water 80:20) to track reaction progress .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., E-configuration of the α,β-unsaturated ketone) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., thiazolidinone ring conformation) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 414.08) .

Q. What solvents are suitable for solubility studies of this compound?

- Methodological Answer : The compound’s solubility is influenced by its aromatic and heterocyclic moieties:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for biological assays |

| Ethanol | ~10 | Limited at room temperature |

| Chloroform | ~15 | Useful for NMR dilution |

- Solubility can be enhanced via sonication or co-solvent systems (e.g., DMSO:water 1:1) .

Advanced Research Questions

Q. How can computational modeling predict synthetic pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) and retrosynthetic algorithms (e.g., Chematica) can:

- Optimize transition states for key steps (e.g., thiazolidinone cyclization energy barriers) .

- Predict regioselectivity in electrophilic substitutions (e.g., chlorophenyl vs. methoxyphenyl reactivity) .

- Machine learning models (e.g., ASKCOS) suggest viable catalysts and solvents based on reaction databases .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in thiazolidinone):

- Variable Temperature NMR : Identify conformational exchange (e.g., coalescence temperatures for thiazolidinone protons) .

- 2D NMR (COSY, NOESY) : Map spatial interactions (e.g., E-configuration of the enone system) .

- DFT-NMR Comparison : Calculate theoretical chemical shifts to validate experimental data .

Q. What strategies optimize the compound’s bioactivity via structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies focus on:

- Substituent Modifications :

| Position | Modification | Observed Effect |

|---|---|---|

| 2-Cl | Replacement with F | Increased metabolic stability |

| 4-OCH₃ | Demethylation (-OH) | Enhanced hydrogen bonding |

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazolidinone ring for target binding) .

- In Silico Docking : Simulate interactions with biological targets (e.g., COX-2 or kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.